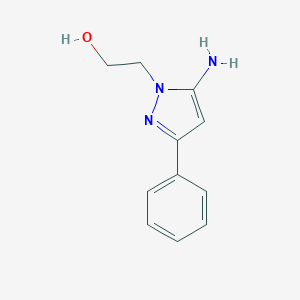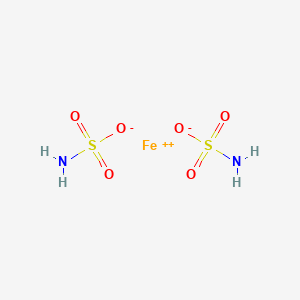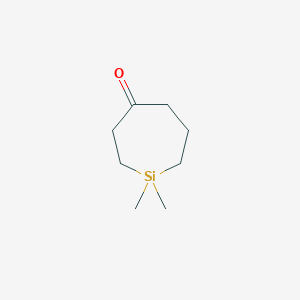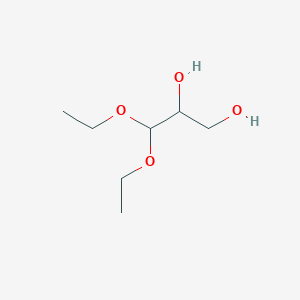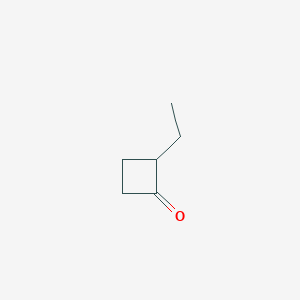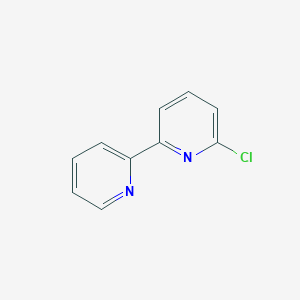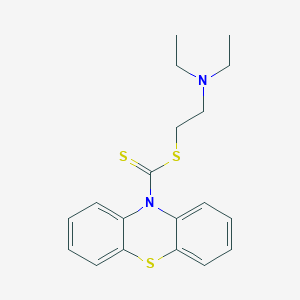
Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester (PCE) is a chemical compound that has been widely used in scientific research for its unique properties. PCE is a member of the phenothiazine family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has been used in a variety of scientific research applications, including neuroscience, pharmacology, and biochemistry. Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has been found to have antipsychotic, antidepressant, and anxiolytic properties. It has also been used as a tool for studying the function of neurotransmitters such as dopamine and serotonin.
Mecanismo De Acción
The mechanism of action of Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has also been shown to increase serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic properties.
Efectos Bioquímicos Y Fisiológicos
Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of the enzyme monoamine oxidase, which is involved in the degradation of neurotransmitters. Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has also been shown to increase the levels of the neurotransmitter acetylcholine in the brain. Additionally, Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester is also stable under a wide range of conditions, which makes it useful for long-term experiments. However, Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has some limitations. It has a relatively short half-life, which may limit its usefulness in some experiments. Additionally, Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester has been found to have some toxicity in animal studies, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester. One area of interest is the development of new derivatives of Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester with improved pharmacological properties. Another area of interest is the exploration of the potential therapeutic uses of Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester and its effects on neurotransmitter systems.
Métodos De Síntesis
The synthesis of Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester involves the reaction of phenothiazine-10-carbodithioic acid with diethylamine in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester. The purity of Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
13764-35-7 |
|---|---|
Nombre del producto |
Phenothiazine-10-carbodithioic acid, 2-(diethylamino)ethyl ester |
Fórmula molecular |
C19H22N2S3 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl phenothiazine-10-carbodithioate |
InChI |
InChI=1S/C19H22N2S3/c1-3-20(4-2)13-14-23-19(22)21-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)21/h5-12H,3-4,13-14H2,1-2H3 |
Clave InChI |
MICZDVBNDKRSSR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC(=S)N1C2=CC=CC=C2SC3=CC=CC=C31 |
SMILES canónico |
CCN(CC)CCSC(=S)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Otros números CAS |
13764-35-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



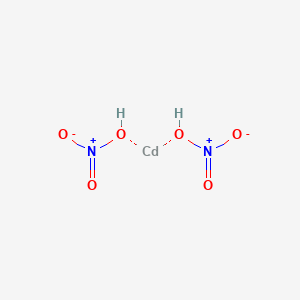
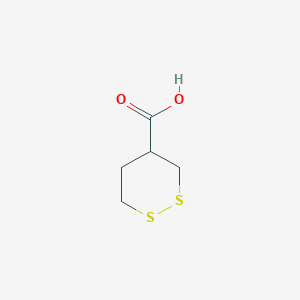
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
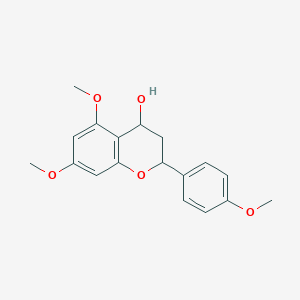
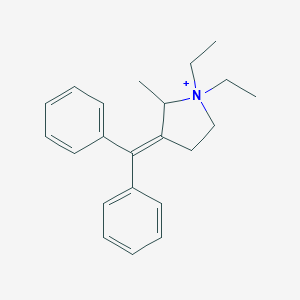
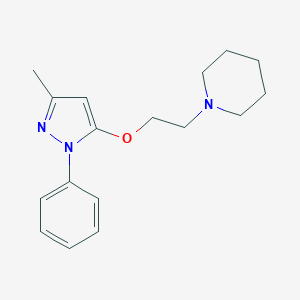
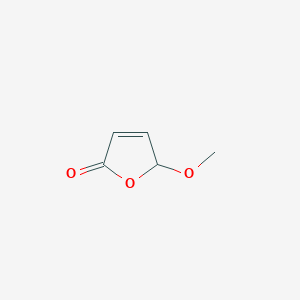
![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
